5-Tert-butyl-2-nitroaniline
Overview
Description
5-Tert-butyl-2-nitroaniline: is an organic compound with the molecular formula C10H14N2O2 . It is a derivative of aniline, where the amino group is substituted with a nitro group at the second position and a tert-butyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Mode of Action
The mode of action of 5-Tert-butyl-2-nitroaniline is not well-documented. As a nitroaniline derivative, it may undergo reactions similar to other nitro compounds. For instance, it might be involved in N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined in the available literature. Given its chemical structure, it might be involved in pathways related to nitro compounds and anilines. The specific pathways and their downstream effects require more detailed studies .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a nitroaniline derivative, it might exhibit properties similar to other nitro compounds and anilines. The specific molecular and cellular effects are subject to further investigation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined. Factors such as temperature, pH, and presence of other compounds can potentially affect its action. More research is needed to understand how these environmental factors influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-2-nitroaniline typically involves the nitration of 5-tert-butylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Tert-butyl-2-nitroaniline can undergo reduction reactions to form 5-tert-butyl-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a metal catalyst (such as palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using reagents like sodium sulfide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium sulfide, other nucleophiles under appropriate conditions.
Major Products:
Reduction: 5-Tert-butyl-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Tert-butyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including stabilizers, antioxidants, and polymer additives.
Comparison with Similar Compounds
2-Nitroaniline: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
4-Nitroaniline: Has the nitro group at the para position, leading to different reactivity patterns compared to 5-tert-butyl-2-nitroaniline.
5-Tert-butyl-2-phenylenediamine: A reduction product of this compound, with different chemical properties due to the presence of amino groups.
Uniqueness: this compound is unique due to the combination of the electron-withdrawing nitro group and the sterically bulky tert-butyl group. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-tert-butyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKXVEBWNNCSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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